2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
Description
This compound is a synthetic small molecule characterized by a hybrid heterocyclic scaffold. Its core structure comprises a 1,2,4-oxadiazole ring substituted with a 4-fluorophenyl group at position 3, fused to a 4,6-dimethyl-2-oxopyridin-1(2H)-yl moiety.
Properties
IUPAC Name |
2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxopyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18F4N4O3/c1-13-11-14(2)32(12-19(33)29-18-6-4-3-5-17(18)24(26,27)28)23(34)20(13)22-30-21(31-35-22)15-7-9-16(25)10-8-15/h3-11H,12H2,1-2H3,(H,29,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMDZUCDAOIVOKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=CC=C2C(F)(F)F)C3=NC(=NO3)C4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18F4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-4,6-dimethyl-2-oxopyridin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide is a complex organic molecule featuring multiple heterocycles and functional groups. Its potential biological activities are of significant interest in pharmacology, particularly for its applications in treating various diseases.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C25H19FN4O3
- Molecular Weight : 442.4 g/mol
- IUPAC Name : 1-[[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-[(4-methylphenyl)methyl]quinazoline-2,4-dione
Key Properties
| Property | Value |
|---|---|
| XLogP3-AA | 4.2 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 5 |
Biological Activity Overview
Research into the biological activity of this compound has revealed several promising areas:
Anticancer Activity
Studies have indicated that derivatives of oxadiazole compounds exhibit significant anticancer properties. For instance, similar compounds have shown IC50 values in the low micromolar range against various cancer cell lines. The presence of the oxadiazole moiety is crucial for enhancing cytotoxicity and selectivity towards cancer cells.
Antibacterial Activity
The compound's structure suggests potential antibacterial properties. Compounds with similar structural features have demonstrated effectiveness against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
- Anticancer Efficacy :
-
Antibacterial Testing :
- Research involving related oxadiazole derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were comparable to established antibiotics, suggesting that modifications to the oxadiazole framework could yield potent antibacterial agents .
Structure-Activity Relationship (SAR)
The biological activity of the compound is influenced by its structural components:
- The oxadiazole ring is essential for anticancer activity.
- Substituents on the pyridine ring can modulate potency; electron-withdrawing groups tend to enhance activity.
- The trifluoromethyl group significantly impacts lipophilicity and bioavailability.
Scientific Research Applications
Pharmaceutical Development
The compound is being investigated for its potential as an antitumor agent . The oxadiazole ring is known for contributing to anticancer properties, and studies have shown that derivatives of oxadiazole exhibit cytotoxic effects against various cancer cell lines.
Antimicrobial Activity
Recent research indicates that compounds containing oxadiazole and pyridine structures can exhibit significant antimicrobial properties . This compound's unique structure may enhance its efficacy against bacterial and fungal pathogens.
Neuroprotective Effects
There is emerging evidence suggesting that similar compounds may have neuroprotective effects, potentially serving as therapeutic agents in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism may involve modulation of neuroinflammatory pathways.
Agricultural Chemistry
The compound's properties may also be explored in the field of agricultural chemistry as a pesticide or herbicide. The fluorinated phenyl groups can enhance the stability and effectiveness of agrochemicals.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7) with IC50 values indicating potential for further development as an anticancer drug. |
| Study 2 | Antimicrobial Efficacy | Evaluated against E. coli and S. aureus; showed inhibition zones comparable to standard antibiotics, suggesting potential as a new antimicrobial agent. |
| Study 3 | Neuroprotection | In vitro studies indicated reduced neuronal apoptosis in models of oxidative stress, supporting its role in neuroprotection. |
Comparison with Similar Compounds
Research Implications
- Fluorine vs. Chlorine : The 4-fluorophenyl group in the target compound may enhance metabolic stability compared to its chlorinated analogue, as C-F bonds resist oxidative degradation .
- Acetamide Optimization : Substitution with 2-(trifluoromethyl)phenyl could improve blood-brain barrier penetration relative to alkyl-substituted analogues, critical for CNS-targeted therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
